molecular formula C24H46O6 B14715877 Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate CAS No. 23350-04-1

Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate

Cat. No.: B14715877
CAS No.: 23350-04-1
M. Wt: 430.6 g/mol
InChI Key: PAFJQESAEGERNY-UHFFFAOYSA-N
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Description

Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is an organic compound with the molecular formula C24H46O6. It is a diester derived from 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is carried out in large-scale reactors. The process involves the continuous feeding of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve high conversion rates. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and octanol.

    Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.

    Transesterification: New esters and octanol.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of various biological assays and experiments due to its chemical stability.

    Medicine: Investigated for its potential use in drug delivery systems, where it can act as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.

Mechanism of Action

The mechanism of action of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is primarily based on its ability to interact with other molecules through ester bonds. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. The compound’s molecular structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl phthalate: Another commonly used plasticizer with similar applications in polymer chemistry.

    Dioctyl adipate: Used in the production of flexible plastics and has similar chemical properties.

    Dioctyl sebacate: Employed in the formulation of lubricants and coatings.

Uniqueness

Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate stands out due to its unique molecular structure, which provides enhanced chemical stability and versatility in various applications. Unlike some other plasticizers, it offers better compatibility with a wide range of polymers and substrates, making it a preferred choice in many industrial and scientific applications.

Properties

CAS No.

23350-04-1

Molecular Formula

C24H46O6

Molecular Weight

430.6 g/mol

IUPAC Name

octyl 3-[2-(3-octoxy-3-oxopropoxy)ethoxy]propanoate

InChI

InChI=1S/C24H46O6/c1-3-5-7-9-11-13-17-29-23(25)15-19-27-21-22-28-20-16-24(26)30-18-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

PAFJQESAEGERNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCOCCOCCC(=O)OCCCCCCCC

Origin of Product

United States

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